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(diphenylamino)biphenyl

CAS No.: 202831-65-0

Cat. No.: B1280392

Get Quote

An In-depth Review for Researchers and Material Scientists

Biphenyl derivatives have emerged as a cornerstone in the development of advanced organic

electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells

(PSCs). Their rigid, conjugated structure provides a robust molecular backbone for creating

efficient hole-transporting materials (HTMs). These materials are crucial for facilitating the

movement of positive charge carriers (holes) from the active layer to the anode, thereby

ensuring balanced charge injection and recombination, which are essential for high device

performance. This technical guide provides a comprehensive literature review on the synthesis,

properties, and applications of hole-transporting biphenyl compounds, complete with

quantitative data, detailed experimental protocols, and process visualizations.

Core Concepts: Structure and Function
The fundamental structure of these HTMs consists of a central biphenyl core functionalized

with various electron-donating groups, most commonly aromatic amines like triphenylamine or

carbazole. This design allows for the fine-tuning of critical properties:
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Biphenyl Core: Provides good thermal and morphological stability. The dihedral angle

between the two phenyl rings can be modified to influence molecular packing and charge

transport properties.

Aromatic Amine Substituents: These groups are responsible for the hole-transporting

capability. The nitrogen lone pair electrons contribute to the Highest Occupied Molecular

Orbital (HOMO), facilitating hole injection and transport.

Peripheral Groups: Attaching different functional groups (e.g., methoxy, alkyl) to the amine

moieties can further tune the material's solubility, energy levels, and thermal stability.[1]

Synthesis of Biphenyl-Based Hole-Transporting
Materials
The synthesis of biphenyl-based HTMs typically involves well-established cross-coupling

reactions to form the necessary carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Common synthetic strategies include the Suzuki-Miyaura coupling for creating the biphenyl

core and the Buchwald-Hartwig amination or Ullmann condensation for attaching the hole-

transporting amine groups.[2][3] More recently, simpler, one-step condensation reactions have

also been explored to produce these materials without the need for expensive metal catalysts.

[4]

Below is a generalized synthetic pathway for a typical biphenyl HTM.
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Generalized synthesis of biphenyl HTMs.

Quantitative Data Summary
The performance of a hole-transporting material is defined by several key quantitative

parameters. The tables below summarize these metrics for various biphenyl compounds

discussed in the literature, providing a comparative overview.

Table 1: Optoelectronic and Thermal Properties of Biphenyl HTMs
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Compo
und
Name/C
ode

HOMO
(eV)

LUMO
(eV)

Band
Gap
(eV)

Hole
Mobility
(μ)
(cm²/Vs)

Tg (°C) Td (°C) Ref.

NPB
-5.4 to

-5.5

-2.3 to

-2.4
~3.1

4.0 x

10⁻⁴ to

7.64 x

10⁻⁴

95-105 >400 [1][5]

TPD -5.5 -2.3 ~3.2

1.7 x

10⁻⁴ (in

poly-

TPD)

63 ~350 [6][7]

CBP -6.0 -2.9 ~3.1
~10⁻³ to

10⁻⁵
110 >400 [2][8]

T1N - - - - 115 >500 [1]

T2N - - - - 115 >500 [1]

M1N - - - - - - [1]

BE1 -5.21 - -

2.5 x

10⁻⁴ (at

0 field)

126 362 [4]

BE2 -5.19 - -

1.0 x

10⁻⁵ (at

0 field)

149 369 [4]

BE3 -5.13 - -

2.0 x

10⁻² (at

high

field)

129 374 [4]

BTBP - - 4.0

10⁻⁵

(hole and

electron)

- - [9]
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TPA-

2ACR
-5.58 -2.57 3.01 - 134 422 [2]

PhCAR-

2ACR
-5.79 -2.62 3.17 - 179 402 [2]

Note: HOMO/LUMO levels and mobility can vary based on measurement technique and

conditions (e.g., thin film vs. solution, doped vs. pristine).

Table 2: Device Performance Metrics of Biphenyl HTMs
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Device Type HTM Used
Efficiency
Metric

Value Ref.

OLED M1N

Luminance

Efficiency (at 100

mA/cm²)

4.88 cd/A [1]

OLED M1N
Power Efficiency

(at 100 mA/cm²)
1.36 lm/W [1]

OLED NPB

Luminance

Efficiency (at 100

mA/cm²)

3.30 cd/A [1]

OLED NPB
Power Efficiency

(at 100 mA/cm²)
1.07 lm/W [1]

OLED (Blue

Phosphorescent)
BTBP (as host)

Max. Current

Efficiency
65.9 cd/A [9]

OLED (Blue

Phosphorescent)
BTBP (as host)

Max. Power

Efficiency
62.8 lm/W [9]

OLED (Blue

Phosphorescent)
BTBP (as host)

Max. External

Quantum

Efficiency (EQE)

30.2% [9]

OLED

(Phosphorescent

)

TPA-2ACR
Max. Current

Efficiency
55.74 cd/A [2]

OLED

(Phosphorescent

)

TPA-2ACR
Max. Power

Efficiency
29.28 lm/W [2]

OLED

(Phosphorescent

)

TPA-2ACR

Max. External

Quantum

Efficiency (EQE)

21.59% [2]

Perovskite Solar

Cell
F22

Power

Conversion

Efficiency (PCE)

17.71% [10]
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Perovskite Solar

Cell
F33

Power

Conversion

Efficiency (PCE)

18.48% [10]

Perovskite Solar

Cell

Biphenyl-4,4'-

dithiol

Power

Conversion

Efficiency (PCE)

up to 20.3% [11][12]

Device Architecture and Energy Level Alignment
For a hole-transporting material to function effectively, its HOMO energy level must be well-

aligned with the valence band of the active layer (e.g., perovskite) or the HOMO level of the

emissive material in an OLED. This alignment minimizes the energy barrier for hole extraction

and transport, ensuring efficient device operation. The diagram below illustrates the typical

energy level alignment in a perovskite solar cell.
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Energy level alignment in a p-i-n perovskite solar cell.

Experimental Protocols
Accurate characterization of biphenyl HTMs is critical for understanding their performance and

guiding the design of new materials. Below are detailed methodologies for key experiments.
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Cyclic Voltammetry (CV)
Cyclic voltammetry is used to determine the electrochemical properties of a material, from

which the HOMO and LUMO energy levels are estimated.

Objective: To measure the oxidation and reduction potentials.

Methodology:

Preparation: A solution of the biphenyl compound is prepared in a suitable solvent (e.g.,

dichloromethane or acetonitrile) containing a supporting electrolyte (e.g.,

tetrabutylammonium hexafluorophosphate, TBAPF₆).

Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy

carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode),

and a counter electrode (e.g., platinum wire).

Measurement: The potential of the working electrode is swept linearly with time between

defined limits. The resulting current is measured and plotted against the applied potential.

Calibration: The system is calibrated using the ferrocene/ferrocenium (Fc/Fc⁺) redox

couple as an internal standard.

Calculation:

The HOMO level is calculated from the onset of the first oxidation peak using the

formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + E_abs_onset] (where E_abs_onset is the

onset of absorption, or a reference value for Fc/Fc+ vs vacuum, typically ~4.8 eV or 5.1

eV).

The LUMO level is often estimated by adding the optical bandgap (from UV-Vis

spectroscopy) to the HOMO energy level: LUMO = HOMO + E_g.[13][14]

Hole Mobility Measurement (Time-of-Flight or SCLC)
Hole mobility (μ) quantifies how quickly holes move through the material under an electric field.

The Time-of-Flight (ToF) and Space-Charge-Limited Current (SCLC) methods are commonly

employed.[4][15][6][7]
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Objective: To determine the charge carrier mobility.

Methodology (SCLC):

Device Fabrication: A simple "hole-only" device is fabricated with the structure: Anode /

Biphenyl HTM / Anode (e.g., ITO/PEDOT:PSS/HTM/Au). The electrodes are chosen to

ensure efficient hole injection and block electron injection.

Measurement: The current density (J) is measured as a function of the applied voltage (V).

Analysis: The J-V curve is plotted on a log-log scale. In the SCLC region, the current is

dominated by the injected space charge and follows the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ

* μ * (V²/d³) where:

ε₀ is the permittivity of free space.

εᵣ is the relative permittivity of the material.

μ is the hole mobility.

d is the thickness of the HTM layer.

Calculation: The mobility (μ) can be extracted by fitting the experimental data in the

quadratic region of the J-V curve.

UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is used to determine the optical bandgap (E_g) of the material.

Objective: To measure the light absorption properties and determine the optical bandgap.

Methodology:

Sample Preparation: The biphenyl compound is either dissolved in a suitable solvent (e.g.,

chloroform, THF) or deposited as a thin film on a transparent substrate (e.g., quartz).

Measurement: The absorbance of the sample is measured across a range of wavelengths

(typically 200-800 nm).
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Analysis: The optical bandgap is determined from the onset of the absorption edge in the

spectrum of the thin film. A Tauc plot can be used for a more precise determination.[13][16]

The workflow for characterizing a newly synthesized biphenyl HTM is summarized in the

diagram below.
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Workflow for HTM characterization.

Conclusion and Future Outlook
Biphenyl-based compounds have proven to be a versatile and highly effective class of hole-

transporting materials. Their rigid framework provides excellent thermal stability, while the ease

of functionalization allows for precise tuning of their optoelectronic properties to match the

requirements of various device architectures.[1] Research has demonstrated their successful

application in achieving high-efficiency OLEDs and perovskite solar cells.[2][9][10]

Future research will likely focus on developing novel biphenyl derivatives that can be

synthesized through more cost-effective, catalyst-free methods.[4] Furthermore, the

development of materials that do not require dopants to achieve high conductivity is a critical

goal for improving the long-term operational stability of perovskite solar cells.[17] As our

understanding of the intricate relationships between molecular structure, material properties,

and device performance deepens, biphenyl-based HTMs will undoubtedly continue to play a

vital role in advancing the field of organic electronics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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